molecular formula C20H36O6 B14153020 cis-Syn-cis-dicyclohexano-18-crown-6 CAS No. 15128-65-1

cis-Syn-cis-dicyclohexano-18-crown-6

Cat. No.: B14153020
CAS No.: 15128-65-1
M. Wt: 372.5 g/mol
InChI Key: BBGKDYHZQOSNMU-JVSBHGNQSA-N
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Description

cis-Syn-cis-dicyclohexano-18-crown-6: is a crown ether, a type of cyclic chemical compound that consists of a ring containing several ether groups. Crown ethers are known for their ability to form stable complexes with various cations, particularly metal ions. The structure of this compound includes two cyclohexane rings attached to an 18-membered crown ether ring, which provides a unique spatial arrangement that enhances its complexation properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-Syn-cis-dicyclohexano-18-crown-6 typically involves the cyclization of appropriate diols with ethylene glycol in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified by chromatography on neutral alumina and eluting with an ether/hexane mixture .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same cyclization reaction, followed by purification steps to ensure the desired isomer is obtained. The product is often crystallized from ether and spectroscopic grade acetonitrile to achieve high purity .

Chemical Reactions Analysis

Types of Reactions: cis-Syn-cis-dicyclohexano-18-crown-6 undergoes various chemical reactions, including complexation, substitution, and thermal decomposition. It is known for its ability to form stable complexes with metal ions, particularly zinc and ammonium ions .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include metal ion complexes and substituted crown ethers. For example, the complexation with zinc ions results in zinc-crown ether complexes, which are useful in various applications .

Mechanism of Action

The mechanism of action of cis-Syn-cis-dicyclohexano-18-crown-6 involves the formation of stable complexes with metal ions. The crown ether ring provides a cavity that can encapsulate metal ions, stabilizing them through electrostatic interactions and coordination bonds. This complexation enhances the solubility and transport of metal ions, making the compound useful in various applications .

Comparison with Similar Compounds

  • cis-anti-cis-dicyclohexano-18-crown-6
  • Dicyclohexyl-18-crown-6
  • Perhydro-dibenzo-18-crown-6

Comparison: cis-Syn-cis-dicyclohexano-18-crown-6 is unique due to its specific spatial arrangement, which enhances its complexation properties compared to other similar compounds. For example, the cis-anti-cis isomer has a different spatial arrangement, leading to different complexation behavior and efficiency . Dicyclohexyl-18-crown-6 and Perhydro-dibenzo-18-crown-6 also have different structural features that affect their complexation abilities .

Properties

CAS No.

15128-65-1

Molecular Formula

C20H36O6

Molecular Weight

372.5 g/mol

IUPAC Name

(1R,9S,14R,22S)-2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosane

InChI

InChI=1S/C20H36O6/c1-2-6-18-17(5-1)23-13-9-21-11-15-25-19-7-3-4-8-20(19)26-16-12-22-10-14-24-18/h17-20H,1-16H2/t17-,18+,19+,20-

InChI Key

BBGKDYHZQOSNMU-JVSBHGNQSA-N

Isomeric SMILES

C1CC[C@H]2[C@@H](C1)OCCOCCO[C@H]3CCCC[C@H]3OCCOCCO2

Canonical SMILES

C1CCC2C(C1)OCCOCCOC3CCCCC3OCCOCCO2

Origin of Product

United States

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